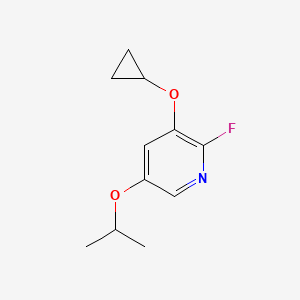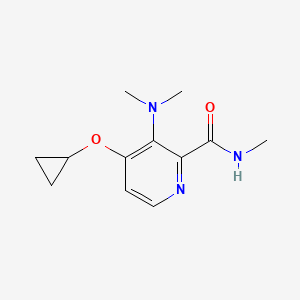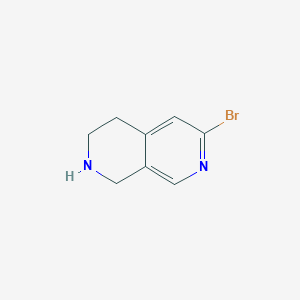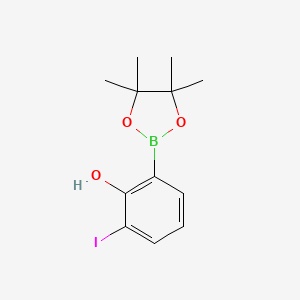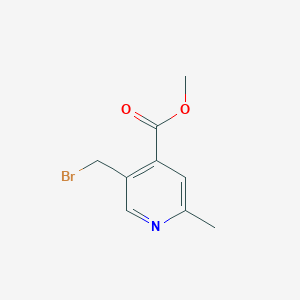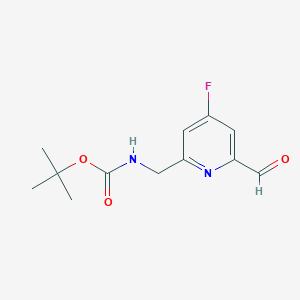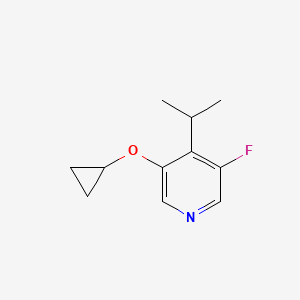
3-Cyclopropoxy-5-fluoro-4-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-fluoro-4-(propan-2-yl)pyridine is an organic compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropoxy-5-fluoro-4-(propan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the pyridine derivative.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Isopropylation: The isopropyl group is added through an alkylation reaction using isopropyl halide in the presence of a base.
Industrial Production Methods
Industrial production of 3-cyclopropoxy-5-fluoro-4-(propan-2-yl)pyridine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity. The process also involves rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-fluoro-4-(propan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or cyclopropoxy positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
Scientific Research Applications
3-Cyclopropoxy-5-fluoro-4-(propan-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-cyclopropoxy-5-fluoro-4-(propan-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The cyclopropoxy group contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-4-fluoro-5-(propan-2-yl)pyridine: Similar structure with slight positional differences in substituents.
3-Cyclopropoxy-5-chloro-4-(propan-2-yl)pyridine: Chlorine atom instead of fluorine.
3-Cyclopropoxy-5-bromo-4-(propan-2-yl)pyridine: Bromine atom instead of fluorine.
Uniqueness
3-Cyclopropoxy-5-fluoro-4-(propan-2-yl)pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-fluoro-4-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14FNO/c1-7(2)11-9(12)5-13-6-10(11)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
VQTPQSVRPJZUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC=C1OC2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14843865.png)


